molecular formula C7H12O2 B6255767 2-ethyloxolane-2-carbaldehyde CAS No. 2137570-79-5

2-ethyloxolane-2-carbaldehyde

Cat. No.: B6255767
CAS No.: 2137570-79-5
M. Wt: 128.17 g/mol
InChI Key: HTZAPOXVLJYAPP-UHFFFAOYSA-N
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Description

2-Ethyloxolane-2-carbaldehyde is an organic compound with the molecular formula C7H12O2 It is a derivative of oxolane, featuring an ethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyloxolane-2-carbaldehyde typically involves the reaction of ethyl-substituted oxolane with an oxidizing agent to introduce the aldehyde group. Common reagents used in this process include oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyloxolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

2-Ethyloxolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyloxolane-2-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

    2-Methyloxolane-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    2-Furancarboxaldehyde: Contains a furan ring instead of an oxolane ring.

Uniqueness: 2-Ethyloxolane-2-carbaldehyde is unique due to its specific combination of an ethyl group and an aldehyde functional group on the oxolane ring

Properties

CAS No.

2137570-79-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethyloxolane-2-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-2-7(6-8)4-3-5-9-7/h6H,2-5H2,1H3

InChI Key

HTZAPOXVLJYAPP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCO1)C=O

Purity

95

Origin of Product

United States

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